
Sucrose 1'Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose 1’Carboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound features a carboxyl group attached to the sucrose molecule, which significantly alters its chemical properties and potential applications. Sucrose 1’Carboxylic Acid is of interest in various scientific fields due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 1’Carboxylic Acid typically involves the oxidation of sucrose. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction proceeds through the formation of intermediate compounds, eventually yielding Sucrose 1’Carboxylic Acid.
Industrial Production Methods
Industrial production of Sucrose 1’Carboxylic Acid can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The choice of oxidizing agent and reaction conditions is crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose 1’Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group back to an alcohol group.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more complex carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Sucrose 1’Carboxylic Acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, Sucrose 1’Carboxylic Acid is studied for its potential role in metabolic pathways. Its interactions with enzymes and other biomolecules can provide insights into carbohydrate metabolism and energy production.
Medicine
In medicine, derivatives of Sucrose 1’Carboxylic Acid are explored for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, Sucrose 1’Carboxylic Acid is used in the production of biodegradable polymers and other environmentally friendly materials. Its renewable nature and low toxicity make it an attractive alternative to petroleum-based chemicals.
Wirkmechanismus
The mechanism of action of Sucrose 1’Carboxylic Acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and influence metabolic pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose 1’Carboxylic Acid: Similar to Sucrose 1’Carboxylic Acid but derived from glucose.
Fructose 1’Carboxylic Acid: Derived from fructose and exhibits similar reactivity.
Maltose 1’Carboxylic Acid: Another disaccharide derivative with a carboxyl group.
Uniqueness
Sucrose 1’Carboxylic Acid is unique due to its specific structure, which combines the properties of both glucose and fructose. This dual nature allows it to participate in a wider range of chemical reactions and interactions compared to its monosaccharide counterparts. Additionally, its larger size and more complex structure provide opportunities for creating novel materials and compounds with specialized functions.
Eigenschaften
Molekularformel |
C12H20O12 |
|---|---|
Molekulargewicht |
356.28 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21) |
InChI-Schlüssel |
QAFMXSFJVDDQAY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


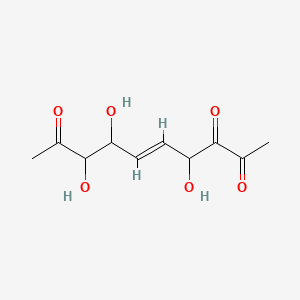

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)


![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)
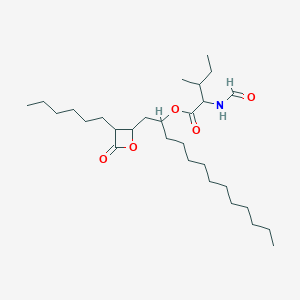
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)
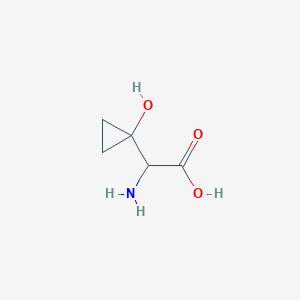

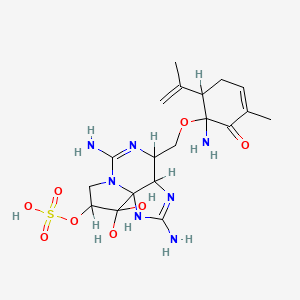

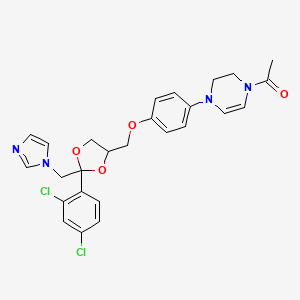
![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)
